molecular formula C12H6Cl3NO3 B588346 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-61-5

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene

Cat. No.: B588346
CAS No.: 142022-61-5
M. Wt: 318.5 g/mol
InChI Key: YFQQNXUENVPACQ-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by multiple chlorine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms at specific positions. This is followed by nitration reactions to add nitro groups. The phenoxy linkage is introduced through a nucleophilic aromatic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the chlorination and nitration processes.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of phenolic or amino derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The phenoxy linkage provides structural rigidity and affects the overall conformation of the molecule, which can impact its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichloro-4-nitrobenzene
  • 1,2,4-Trichloro-5-nitrobenzene
  • 1,2,3-Trichloro-5-nitrobenzene

Uniqueness

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene is unique due to the presence of multiple nitro and chlorine groups, as well as the phenoxy linkage. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The presence of multiple nitro groups enhances its potential for redox reactions, while the chlorine atoms contribute to its stability and reactivity in substitution reactions.

Properties

CAS No.

142022-61-5

Molecular Formula

C12H6Cl3NO3

Molecular Weight

318.5 g/mol

IUPAC Name

1,2,3-trichloro-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H6Cl3NO3/c13-9-5-6-10(12(15)11(9)14)19-8-3-1-7(2-4-8)16(17)18/h1-6H

InChI Key

YFQQNXUENVPACQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=C(C=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=C(C=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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